molecular formula C14H13ClN2O2 B1319847 N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide CAS No. 926214-94-0

N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide

Cat. No.: B1319847
CAS No.: 926214-94-0
M. Wt: 276.72 g/mol
InChI Key: VORXGWQRPHYJGP-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a methoxy group, and a chlorobenzamide moiety

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: It can be incorporated into polymer matrices to modify their properties, such as thermal stability and mechanical strength.

Biology and Medicine:

    Drug Development: N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide has potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

    Biological Probes: It can be used as a probe to study enzyme activities and protein interactions.

Industry:

    Dye and Pigment Production: The compound can be used as an intermediate in the synthesis of dyes and pigments with specific properties.

    Agriculture: It may be explored as a component in agrochemicals for pest control and plant growth regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-methoxyaniline and 3-chlorobenzoic acid.

    Amidation Reaction: The 5-amino-2-methoxyaniline is reacted with 3-chlorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In the context of anticancer activity, it may interfere with cell proliferation and induce apoptosis through the inhibition of key signaling pathways.

Comparison with Similar Compounds

  • N-(5-Amino-2-methoxyphenyl)-2-pyrrolidin-1-ylacetamide
  • N-(5-Amino-2-methoxyphenyl)-2-piperidin-1-ylacetamide
  • N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide

Comparison:

  • Structural Differences: The similar compounds differ in the substituents attached to the phenyl ring or the amide nitrogen, which can significantly influence their chemical and biological properties.
  • Unique Properties: N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide is unique due to the presence of the chloro group, which can enhance its reactivity and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-3-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-19-13-6-5-11(16)8-12(13)17-14(18)9-3-2-4-10(15)7-9/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORXGWQRPHYJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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